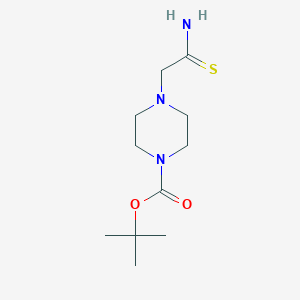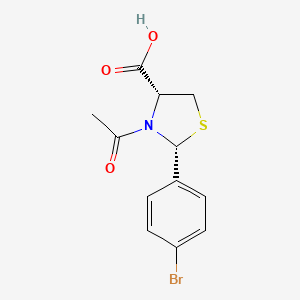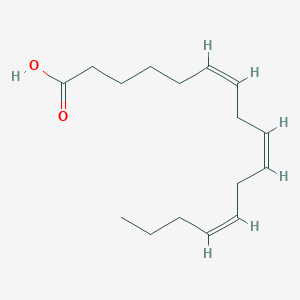
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid
描述
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by the presence of three double bonds in the 6th, 9th, and 12th positions, all in the Z-configuration. This compound is part of the omega-6 fatty acid family and is known for its biological significance and potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid typically involves the use of chemical reactions that introduce the necessary double bonds in the correct positions. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds. The process involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to introduce the double bonds. These reactions require specific conditions, including the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate the desired fatty acid. Advanced techniques like supercritical fluid extraction and chromatography are also employed to achieve high purity and yield.
化学反应分析
Types of Reactions
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound make it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) catalysts.
Substitution: Reagents like alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other functionalized derivatives.
科学研究应用
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects. It is also explored for its role in the treatment of metabolic disorders.
Industry: Utilized in the production of bio-based lubricants, surfactants, and other specialty chemicals.
作用机制
The biological effects of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid are primarily mediated through its incorporation into cell membranes and its conversion into bioactive metabolites. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways. The compound can modulate the activity of cyclooxygenases and lipoxygenases, leading to the production of eicosanoids, which are important mediators of inflammation and other physiological processes.
相似化合物的比较
Similar Compounds
Gamma-Linolenic Acid (GLA): Another omega-6 fatty acid with three double bonds, but in different positions (6, 9, 12).
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds in the 9, 12, and 15 positions.
Linoleic Acid: An omega-6 fatty acid with two double bonds in the 9 and 12 positions.
Uniqueness
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid is unique due to its specific double bond configuration and its role in the synthesis of specialized bioactive lipids. Its distinct structure allows it to participate in unique biochemical pathways and exert specific biological effects that are not observed with other similar fatty acids.
属性
IUPAC Name |
(6Z,9Z,12Z)-hexadeca-6,9,12-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4-,8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEXLJDCZSJDLW-YSTUJMKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29428-96-4 | |
| Record name | 6,9,12-Hexadecatrienoic acid, (6Z,9Z,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9,12-HEXADECATRIENOIC ACID, (6Z,9Z,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1N3668TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


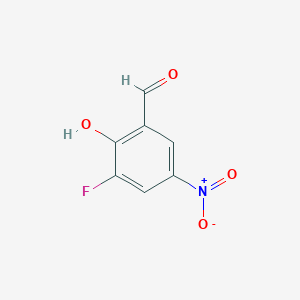
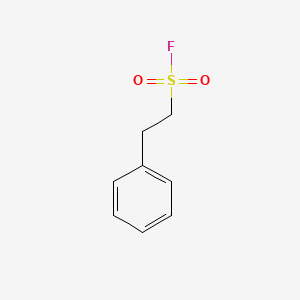

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)
![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
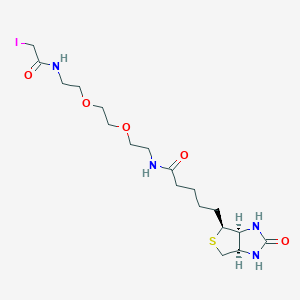



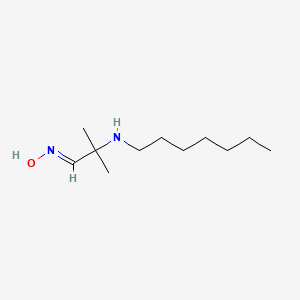
![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)

